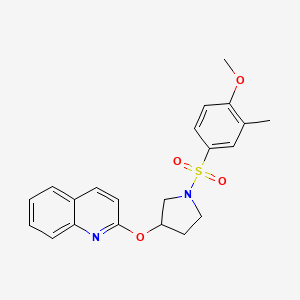

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Description

Properties

IUPAC Name |

2-[1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-15-13-18(8-9-20(15)26-2)28(24,25)23-12-11-17(14-23)27-21-10-7-16-5-3-4-6-19(16)22-21/h3-10,13,17H,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTIIZDFLKRGLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core and the pyrrolidine ring. One common method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. This intermediate product is then reacted with 2-chloroquinoline under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, affecting its replication and transcription processes. The pyrrolidine ring may interact with various enzymes and receptors, modulating their activity. The methoxy and methylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Quinoline derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial properties.

Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and prolinol have been studied for their biological activities.

Uniqueness

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is unique due to the combination of its quinoline core and pyrrolidine ring, along with the methoxy and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Biological Activity

The compound 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a novel quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinolines are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 394.48 g/mol. The structure includes a quinoline core linked to a pyrrolidine moiety via a sulfonyl group, which enhances its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O4S |

| Molecular Weight | 394.48 g/mol |

| IUPAC Name | 2-[1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The pyrrolidine ring may modulate the activity of various enzymes, particularly those involved in cancer cell proliferation.

- Apoptotic Pathways : Studies suggest that this compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, similar compounds have shown IC50 values ranging from 1.2 µM to 4.0 µM against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) .

Case Study : A study evaluating the efficacy of 8-hydroxyquinoline derivatives demonstrated that modifications on the quinoline structure could enhance anticancer activity, suggesting that similar strategies could be applied to this compound.

Antimicrobial Activity

Quinolines have also been reported to possess antimicrobial properties. For example, derivatives have shown inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Pseudomonas aeruginosa | 22 |

| Klebsiella pneumoniae | 25 |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics, but further research is needed to evaluate its metabolism and potential toxicity profiles.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline?

Methodological Answer: The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Use Skraup or Friedländer reactions to construct the quinoline backbone. For example, cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., H₂SO₄) .

Pyrrolidine Functionalization : Introduce the pyrrolidin-3-yloxy group via nucleophilic substitution or Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple hydroxylated pyrrolidine to the quinoline .

Sulfonylation : React the pyrrolidine intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or dichloromethane .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography : Resolve the sulfonyl-pyrrolidine conformation and quinoline planarity (e.g., compare with analogs in ).

- Computational Modeling : Use DFT (B3LYP/6-31G*) to analyze electron distribution, particularly the sulfonyl group’s electron-withdrawing effects on the quinoline ring .

Q. What are the recommended analytical techniques for assessing purity and stability?

Methodological Answer:

- HPLC-PDA : Use a C18 column (MeCN/H₂O + 0.1% TFA) to quantify impurities (>98% purity).

- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via LC-MS; sulfonamide hydrolysis or quinoline oxidation are common instability pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Answer:

- Systematic Substituent Variation :

- Quinoline Modifications : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups at C-6/C-7 to modulate π-π stacking with biological targets .

- Pyrrolidine/Sulfonyl Tweaks : Replace the 4-methoxy-3-methylphenyl group with bulkier aryl sulfonamides to enhance target selectivity (e.g., compare IC₅₀ values in kinase assays) .

- Biological Assays : Test analogs against cancer cell lines (e.g., NCI-60 panel) with dose-response curves (0.1–100 µM). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How should researchers address discrepancies in reported biological activities of quinoline derivatives?

Methodological Answer:

- Assay Standardization : Compare protocols for cytotoxicity (MTT vs. resazurin assays), noting differences in incubation time (24–72 hr) and cell passage numbers .

- Control Compounds : Include reference drugs (e.g., chloroquine for antimalarial studies) to normalize inter-lab variability .

- Data Reconciliation : Use meta-analysis to identify outliers. For example, conflicting IC₅₀ values may arise from differential solubility in DMSO vs. saline .

Q. What strategies mitigate the formation of reactive intermediates during synthesis?

Methodological Answer:

- Oxidative Byproduct Control : Add antioxidants (e.g., BHT) during sulfonylation to prevent quinoline ring oxidation .

- Temperature Optimization : Conduct coupling reactions at 0–5°C to suppress pyrrolidine decomposition .

- In Situ Trapping : Use scavengers (e.g., polymer-bound thiourea) to trap residual sulfonyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.